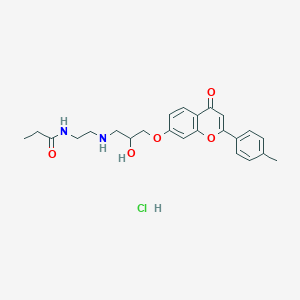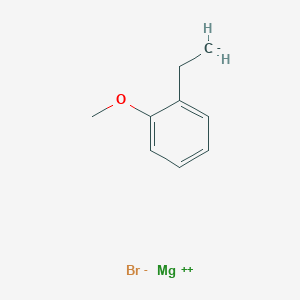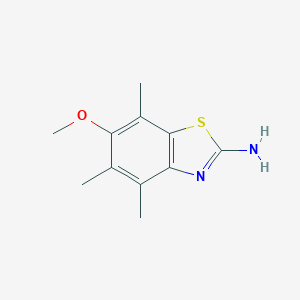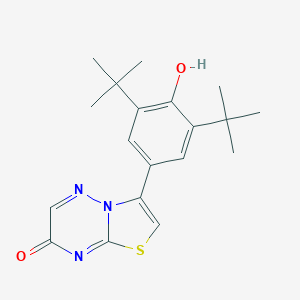
1,3-Bis(DI-tert-butylphosphino)propane
Overview
Description
1,3-Bis(DI-tert-butylphosphino)propane is a chemical compound with the molecular formula C19H42P2 . It is also known by other names such as 1,3-Propanediylbis [bis (2-methyl-2-propanyl)phosphine] and Di (tert-butyl) (3- [di (tert-butyl)phosphino]propyl)phosphine .
Chemical Reactions Analysis
1,3-Bis(DI-tert-butylphosphino)propane is used in various chemical reactions. For instance, it is used in palladium catalyzed cross-coupling reactions . It is also used in the formation of the diene complexation, carbonyl insertion, cycloaddition, reduction, and deoxygenation .Scientific Research Applications
Catalysis and Complexation Behavior :
- 1,3-Bis(DI-tert-butylphosphino)propane exhibits complexation behavior with iridium, forming aliphatic diphosphinite PCP pincer complex with iridium, highlighting its potential in catalysis and ligand development (Jonasson, Ahlsten, & Wendt, 2011).
Polymer Synthesis and Catalysis :
- This compound has been used in the controlled synthesis of polyfluorenes via Kumada catalyst transfer polycondensation, demonstrating its effectiveness in polymer chemistry (Sui, Shi, Wang, Geng, & Wang, 2015).
Chemical Synthesis and Structural Analysis :
- It is involved in the formation of η2 C−H agostic rhodium arene complexes, indicating its role in the creation of complex chemical structures with potential applications in material science and catalysis (Vigalok, Uzan, Shimon, Ben‐David, Martin, & Milstein, 1998).
Material Properties and Complexation :
- Research has been conducted on the synthesis and characterisation of PC(sp3)P phosphine and phosphinite platinum(II) complexes. This work delves into the chemical properties and potential applications of these complexes in various industrial and scientific domains (Olsson, Arunachalampillai, & Wendt, 2007).
Organometallic Chemistry and Catalysis :
- The compound has been used in palladium complexes as catalysts for the synthesis of adipic acid from pentenoic acid mixtures, showcasing its utility in the field of catalysis and organic synthesis (Low, Nobbs, Meurs, Stubbs, Drent, Aitipamula, & Pung, 2015).
Safety and Hazards
properties
IUPAC Name |
ditert-butyl(3-ditert-butylphosphanylpropyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H42P2/c1-16(2,3)20(17(4,5)6)14-13-15-21(18(7,8)9)19(10,11)12/h13-15H2,1-12H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJILYPCZXWVDMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(CCCP(C(C)(C)C)C(C)(C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H42P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40337908 | |
| Record name | 1,3-BIS(DI-TERT-BUTYLPHOSPHINO)PROPANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40337908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
121115-33-1 | |
| Record name | 1,3-BIS(DI-TERT-BUTYLPHOSPHINO)PROPANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40337908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B55719.png)

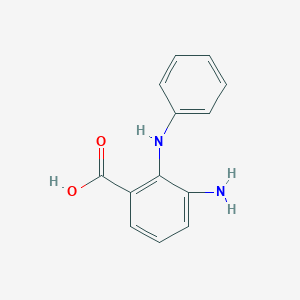
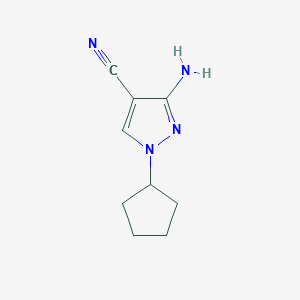
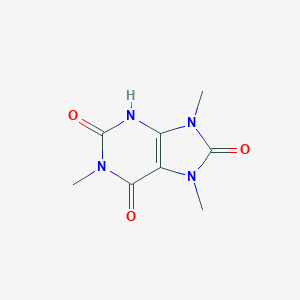
![(2R)-3-[[(2R)-2-carboxy-2-(1,3-dioxoisoindol-2-yl)ethyl]disulfanyl]-2-(1,3-dioxoisoindol-2-yl)propanoic acid](/img/structure/B55730.png)
